1-(1-ethoxy-4-propylcyclohexyl)-N-methylmethanamine
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Overview
Description
1-(1-Ethoxy-4-propylcyclohexyl)-N-methylmethanamine is a chemical compound with the molecular formula C12H25NO It is a derivative of cyclohexylmethanamine, characterized by the presence of an ethoxy group and a propyl group on the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethoxy-4-propylcyclohexyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting from a suitable precursor such as cyclohexanone.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of the Propyl Group: The propyl group is added through an alkylation reaction, where a propyl halide reacts with the cyclohexyl ring.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxy-4-propylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethoxy-4-propylcyclohexyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethoxy-4-propylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxy-4-propylcyclohexyl)methanol: A related compound with a hydroxyl group instead of a methanamine group.
1-(1-Ethoxy-4-propylcyclohexyl)amine: A similar compound with an amine group instead of a methanamine group.
Uniqueness
1-(1-Ethoxy-4-propylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H27NO |
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Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-(1-ethoxy-4-propylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-4-6-12-7-9-13(10-8-12,11-14-3)15-5-2/h12,14H,4-11H2,1-3H3 |
InChI Key |
PWEPIHSEBZIMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CNC)OCC |
Origin of Product |
United States |
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